Bupivacaine-d9 Hydrochloride
Description
BenchChem offers high-quality Bupivacaine-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bupivacaine-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-WXBJMGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747233 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286973-34-9 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Precision Synthesis & Validation of Bupivacaine-d9: A Technical Guide
Executive Summary & Strategic Rationale
Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) serves as the gold-standard internal standard (IS) for the quantitation of bupivacaine in biological matrices. While deuterium labeling can occur at various positions, the butyl tail (d9) is the preferred site over the piperidine ring or xylidine moiety.
Why Bupivacaine-d9?
-
Mass Shift (+9 Da): A mass shift of +9 Da is sufficient to eliminate "cross-talk" from the natural isotopic envelope of the analyte (M+1, M+2 abundances).
-
Metabolic Stability: The primary metabolic pathways for bupivacaine involve N-dealkylation (forming pipecoloxylidide, PPX) and aromatic hydroxylation. Labeling the butyl chain ensures that the label is retained in the parent drug but lost in the N-dealkylated metabolite, allowing for clear differentiation between parent and metabolite signals in MS/MS.
-
Chromatographic Co-elution: The deuterium isotope effect on lipophilicity is negligible for the butyl chain, ensuring the IS co-elutes with the analyte, thereby compensating perfectly for matrix effects and ionization suppression/enhancement.
Retrosynthetic Analysis
The most robust route for synthesizing Bupivacaine-d9 utilizes a convergent approach, disconnecting the N-butyl bond. This strategy employs the commercially available (or easily synthesized) intermediate Pipecoloxylidide (PPX) and the labeled alkylating agent 1-Bromobutane-d9 .
Graphviz Diagram: Retrosynthesis & Reaction Pathway
Caption: Convergent synthesis pathway via N-alkylation of Pipecoloxylidide using deuterated bromobutane.
Detailed Synthesis Protocol
This protocol prioritizes isotopic economy . Labeled reagents (1-Bromobutane-d9) are significantly more expensive than the precursor (PPX). Therefore, unlike generic synthesis where the alkyl halide is used in excess, this protocol uses a slight excess of PPX to ensure complete consumption of the expensive isotope.
Reagents & Materials
| Reagent | CAS Registry | Role | Stoichiometry |
| Pipecoloxylidide (PPX) | 15883-20-2 | Nucleophile | 1.1 eq |
| 1-Bromobutane-d9 | 98195-36-9 | Electrophile (Label) | 1.0 eq |
| Potassium Carbonate ( | 584-08-7 | Base | 2.5 eq |
| Potassium Iodide (KI) | 7681-11-0 | Catalyst (Finkelstein) | 0.1 eq |
| Acetonitrile (ACN) | 75-05-8 | Solvent | 10 mL/g |
Step-by-Step Methodology
Step 1: N-Alkylation (
Reaction)
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar). -
Solubilization: Charge the flask with Pipecoloxylidide (PPX) (1.1 eq) and anhydrous Acetonitrile (ACN). Stir until dissolved.
-
Activation: Add anhydrous
(2.5 eq) and catalytic KI (0.1 eq). The KI facilitates the reaction by converting the bromide to a more reactive iodide in situ. -
Addition: Add 1-Bromobutane-d9 (1.0 eq) dropwise via syringe. Note: Do not add in excess; we want to consume all labeled material.
-
Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of Bromobutane-d9.
Step 2: Workup and Isolation[1]
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (
, KBr) through a Celite pad. Wash the pad with cold ACN. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude oil.
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) followed by brine ( ) to remove residual inorganic salts and unreacted PPX (which is partially water-soluble). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Step 3: Salt Formation (Hydrochlorination)
-
Dissolution: Dissolve the crude Bupivacaine-d9 free base in a minimum amount of diethyl ether or isopropanol.
-
Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) with vigorous stirring. A white precipitate will form immediately.
-
Recrystallization: Filter the solid and recrystallize from Isopropanol/Acetone to achieve >99% chemical purity.
Quality Control & Isotopic Validation
Before using the synthesized material for bioanalysis, it must be validated.
Characterization Specifications
| Test | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% |
| Isotopic Enrichment | HR-MS (Orbitrap/Q-TOF) | > 99.0 atom % D |
| Proton NMR | Absence of butyl protons (0.9-1.5 ppm region) | |
| Mass Analysis | ESI-MS (+) |
Isotopic Calculation
To ensure data integrity, calculate the Isotopic contribution to the native channel (M-9).
Application in Bioanalysis (LC-MS/MS)
Bupivacaine-d9 is used to normalize variations in extraction recovery and matrix effects.
Experimental Workflow
Caption: Standardized LC-MS/MS sample preparation workflow using Bupivacaine-d9.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Bupivacaine | 289.2 | 140.1 | 25 |
| Bupivacaine-d9 | 298.3 | 149.2 | 25 |
Note: The product ion 140.1 corresponds to the pipecoloxylidide fragment. For d9, the butyl chain is lost, so the fragment would typically be the same (140.1) if the charge remains on the ring, OR if the fragmentation involves the butyl tail, the mass shifts. However, in standard bupivacaine fragmentation, the dominant ion is often the piperidine ring fragment. Crucial Correction: If the label is on the butyl chain, and the transition monitors the loss of the butyl chain (forming the PPX fragment), the d9-IS might produce the same fragment (140.1) as the native drug. To ensure specificity, one must select a transition that retains the deuterated butyl chain or use the parent ion difference. However, standard practice often uses the specific transition
References
-
Synthesis of Levobupivacaine and Analogues. Google Patents (WO1996012700A1). Describes the foundational alkylation of pipecoloxylidide. Link
-
Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues. National Institutes of Health (PubMed). Validates the lack of significant kinetic isotope effect for deuterated bupivacaine. Link
-
Preparation of 1-bromobutane. PrepChem. Detailed protocol for the synthesis of the alkylating agent if commercial d9 sources are unavailable. Link
-
Bupivacaine-d9 Product Specification. Cayman Chemical / Bertin Bioreagent. Commercial specifications for the internal standard. Link
-
Simultaneous Determination of Ropivacaine and Bupivacaine by UPLC-MS/MS. National Institutes of Health (PMC). Describes the validation of LC-MS methods using isotopic standards. Link
Sources
stability and storage conditions for Bupivacaine-d9 HCl
An In-Depth Technical Guide to the Stability and Storage of Bupivacaine-d9 HCl
Introduction
Bupivacaine-d9 Hydrochloride (HCl) is the deuterated analogue of Bupivacaine HCl, a potent, long-acting local anesthetic. Its primary application in research and drug development is as an internal standard for bioanalytical studies, where its distinct mass allows for precise quantification of the non-deuterated parent drug by mass spectrometry. The integrity of any analytical standard is paramount; therefore, a comprehensive understanding of its stability and the optimal conditions for its storage is critical for ensuring the accuracy, reproducibility, and validity of experimental data.
This guide provides a detailed examination of the factors influencing the stability of Bupivacaine-d9 HCl. While direct stability studies on the deuterated form are not extensively published, its chemical behavior is fundamentally governed by the same principles as Bupivacaine HCl. This document synthesizes available data on Bupivacaine HCl to provide robust, field-proven recommendations for the handling, storage, and stability assessment of its deuterated counterpart.
Physicochemical Properties of Bupivacaine-d9 HCl
Understanding the fundamental properties of Bupivacaine-d9 HCl is the first step in designing appropriate storage and handling strategies. The molecule features an amide linkage, which is relatively stable but can be susceptible to hydrolysis under certain conditions, and a piperidine ring, which can be a site for oxidation.
Caption: Chemical Structure of Bupivacaine-d9 HCl.
Table 1: Physicochemical Properties of Bupivacaine-d9 HCl
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉D₉N₂O · HCl | N/A |
| Molecular Weight | ~333.9 g/mol (Varies with D-incorporation) | N/A |
| Parent Compound CAS | 14252-80-3 (for Bupivacaine HCl) | [1] |
| pKa | ~8.1 | [1] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in water (50 mg/mL, with heating) and ethanol.[1] Precipitates in basic solutions (pH > 7).[1] | [1] |
Factors Influencing Chemical Stability
The stability of Bupivacaine-d9 HCl is not absolute and is influenced by several environmental factors. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation.
Caption: Simplified Potential Degradation Pathways for Bupivacaine-d9 HCl.
Experimental Protocol: A Self-Validating, Stability-Indicating HPLC Method
To ensure the integrity of Bupivacaine-d9 HCl, a stability-indicating method is required. This type of method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. A forced degradation study is the cornerstone of validating such a method.
Caption: Workflow for a Forced Degradation Study to Validate a Stability-Indicating Method.
Step-by-Step Methodology
-
Objective: To develop and validate an RP-HPLC method capable of separating Bupivacaine-d9 HCl from all potential degradation products generated under forced stress conditions.
-
Materials & Reagents:
-
Bupivacaine-d9 HCl reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or phosphate buffer salts
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
-
Instrumentation & Chromatographic Conditions: [2][3] * HPLC System: With UV/PDA detector or Mass Spectrometer (MS)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of a pH 6.5-7.5 buffer and acetonitrile (e.g., 50:50 v/v). [2][3]The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 262 nm. [2][4] * Column Temperature: 30°C
-
-
Forced Degradation Protocol:
-
Prepare a solution of Bupivacaine-d9 HCl at a known concentration (e.g., 100 µg/mL).
-
Acid Degradation: Mix equal parts of the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before injection.
-
Base Degradation: Mix equal parts of the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Mix equal parts of the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose both solid drug and drug solution to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to direct UV light (e.g., in a photostability chamber) for 24-48 hours.
-
-
Analysis and Validation:
-
Inject the control (unstressed) and all stressed samples into the HPLC system.
-
Trustworthiness Check: The method is considered "stability-indicating" if:
-
The Bupivacaine-d9 HCl peak decreases in the stressed samples.
-
One or more new peaks (degradation products) appear.
-
There is adequate resolution (>1.5) between the parent drug peak and all degradation peaks.
-
The mass balance is close to 100% (i.e., the sum of the parent drug and all degradants in a stressed sample is approximately equal to the initial concentration of the parent drug).
-
Peak purity analysis (using a PDA detector) confirms the parent peak is spectrally pure in all chromatograms.
-
-
Conclusion
The stability of Bupivacaine-d9 HCl is critical for its function as a reliable internal standard in high-precision analytical applications. Its integrity is primarily threatened by oxidation, alkaline conditions, and exposure to light. By adhering to the storage and handling protocols outlined in this guide—namely, storing the compound in airtight, light-resistant containers at controlled room temperature or under refrigeration, and preparing solutions in a slightly acidic pH range—researchers can significantly mitigate the risk of degradation. The implementation of a validated, stability-indicating HPLC method is a non-negotiable component of a robust quality control system, providing the ultimate assurance of the standard's integrity before its use in experimental assays.
References
-
Barnes, A. R., & Shire, S. (1991). Stability of bupivacaine hydrochloride with diamorphine hydrochloride in an epidural infusion. British Journal of Anaesthesia, 67(4), 482-485. [Link]
-
Christen, C., Johnson, C. E., & Walters, J. R. (1996). Stability of Bupivacaine Hydrochloride and Hydromorphone Hydrochloride During Simulated Epidural Coadministration. American Journal of Health-System Pharmacy, 53(2), 170-173. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Bupivacaine hydrochloride Safety Data Sheet. [Link]
-
InpharmD. (n.d.). What is the stability of bupivicaine diluted and stored in a syringe for storage? [Link]
-
Moehs Ibérica. (2020). BUPIVACAINE HYDROCHLORIDE Safety Data Sheet. [Link]
-
Donnelly, R. F. (2016). compatibility and chemical stability of bupivacaine hydrochloride and hydromorphone in polypropylene syringes. ResearchGate. [Link]
-
Donnelly, R. F. (2004). Physical Compatibility and Chemical Stability of Bupivacaine and Hydromorphone in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 57(4), 226–231. [Link]
-
Donnelly, R. F. (2004). COMPATIBILITY AND CHEMICAL STABILITY OF BUPIVACAINE HYDROCHLORIDE AND HYDROMORPHONE IN POLYPROPYLENE SYRINGES. ResearchGate. [Link]
-
Sreenivas, N., et al. (2011). RP-HPLC METHOD FOR THE ESTIMATION OF BUPIVACAINE HCl IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]
-
Rapanos, T., et al. (2014). Investigation into spinal anesthetic failure with hyperbaric bupivacaine: the role of cold exposure on bupivacaine degradation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bupivacaine. [Link]
-
Gupta, V. D., & Parasrampuria, J. (1993). Stability of bupivacaine hydrochloride in polypropylene syringes. American Journal of Hospital Pharmacy, 50(11), 2364-2365. [Link]
-
Patel, K. M., & Patel, A. D. (2017). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(9), 57326-57334. [Link]
-
Corciovă, A., et al. (2012). SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF BUPIVACAINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS. Bibliomed. [Link]
-
Pfizer Medical - US. (n.d.). bupivacaine hydrochloride injection, USP How Supplied/Storage and Handling. [Link]
-
Zhang, Y., et al. (2021). Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy. Neurotoxicity Research, 39(3), 747-758. [Link]
-
Kumar, P., et al. (2012). Stability indicating UPLC method for the determination of assay of Bupivacaine in Bupivacaine injection. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Bupivacaine HCl accessdata. [Link]
-
Kuntić, V., et al. (2013). Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. Journal of the Serbian Chemical Society, 78(8), 1135-1145. [Link]
-
Jain, D., et al. (2015). Development and Validation of a Stability–Indicating HPLC Method for Determination of Bupivacaine in Human Plasma. ResearchGate. [Link]
-
Rachmawati, H., et al. (2018). Local sustained delivery of bupivacaine HCl from a new castor oil-based nanoemulsion system. Drug Delivery and Translational Research, 8(3), 636-645. [Link]
-
Griaud, F., et al. (1998). Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A. Anesthesiology, 88(4), 1048-1055. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsijournals.com [tsijournals.com]
- 3. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Methodological & Application
Application Note: Protocol for the Quantification of Bupivacaine in Forensic Matrices using Bupivacaine-d9 Internal Standard
Abstract
This application note details a robust, field-validated protocol for the quantification of Bupivacaine in human whole blood, plasma, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to this method is the use of Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) as a stable isotope-labeled internal standard (SIL-IS). This guide addresses specific forensic challenges, including matrix effects, postmortem redistribution, and isobaric interferences, providing a self-validating workflow for high-stakes toxicological investigations.
Forensic & Clinical Context
Bupivacaine is a potent, long-acting amide local anesthetic.[1] While widely used for spinal and epidural anesthesia, it possesses a narrow therapeutic index and high cardiotoxicity compared to analogues like lidocaine.
-
Therapeutic Range: 0.5 – 2.0 mg/L (plasma).
-
Toxic/Lethal Levels: > 2.0 mg/L often associated with CNS toxicity (seizures); > 4.0 mg/L associated with cardiovascular collapse.
-
Forensic Relevance: Accidental intravenous injection, suicide, and medical malpractice investigations.
-
Mechanism of Toxicity: Blockade of cardiac
channels (fast-in, slow-out kinetics), leading to refractory arrhythmias.
Why Bupivacaine-d9?
In forensic toxicology, "absolute" quantification is a misnomer; we rely on relative quantification. Bupivacaine-d9 is the superior internal standard because:
-
Co-elution: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the matrix (e.g., phospholipids in postmortem blood).
-
Structural Fidelity: The deuterium label is on the butyl chain (
), which is stable and does not undergo exchange in aqueous solution, unlike labile protons.
Chemical Profile & Materials
| Feature | Analyte: Bupivacaine | Internal Standard: Bupivacaine-d9 |
| CAS Number | 2180-92-9 | 474668-57-0 |
| Formula | ||
| Molecular Weight | 288.43 g/mol | 297.50 g/mol |
| Precursor Ion | 289.2 m/z | 298.3 m/z |
| LogP | 3.41 (Lipophilic) | 3.41 (Identical) |
| pKa | 8.1 | 8.1 |
Reagents Required:
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (
). -
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C), 30 mg/1 mL.
Analytical Workflow
The following diagram illustrates the critical path from sample accession to data validation.
Figure 1: Analytical workflow for Bupivacaine quantification using Bupivacaine-d9.
Experimental Protocol
Standard Preparation
Stock Solutions:
-
Bupivacaine Stock (1 mg/mL): Dissolve 10 mg Bupivacaine HCl in 10 mL Methanol.
-
Bupivacaine-d9 Stock (100 µg/mL): Purchase certified reference material (CRM) or dissolve 1 mg in 10 mL Methanol.
Working Solutions:
-
Calibrators: Prepare serial dilutions in drug-free matrix (blood/urine) ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard Spiking Solution: Dilute d9-stock to 500 ng/mL in Methanol.
Sample Preparation (Mixed-Mode SPE)
Rationale: Bupivacaine is a basic drug (pKa 8.1). Mixed-mode cation exchange (MCX) provides the highest cleanliness by utilizing both hydrophobic retention and ionic interaction, allowing for rigorous washing of interferences.
-
Aliquot: Transfer 100 µL of sample (Blood/Urine) to a microcentrifuge tube.
-
IS Addition: Add 20 µL of Bupivacaine-d9 Working Solution (500 ng/mL). Vortex.
-
Pre-treatment: Add 300 µL of 4%
(Phosphoric Acid) in water. Vortex.-
Mechanism: Acidification ionizes Bupivacaine (
) to bind to the cation exchange sorbent.
-
-
Conditioning (Optional for modern polymeric sorbents): 1 mL MeOH, then 1 mL Water.
-
Load: Apply pre-treated sample to the MCX cartridge. Flow rate: <1 mL/min.[2][3]
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
-
Removes proteins and salts.
-
-
Wash 2 (Organic): 1 mL Methanol.
-
Critical Step: Removes neutral and acidic matrix components (e.g., phospholipids) while Bupivacaine remains ionically bound.
-
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 ACN:MeOH .
-
Mechanism: High pH neutralizes the drug (
), breaking the ionic bond and releasing it.
-
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495). Column: C18 (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 10 | 0.4 |
| 0.5 | 10 | 0.4 |
| 3.0 | 90 | 0.4 |
| 4.0 | 90 | 0.4 |
| 4.1 | 10 | 0.4 |
| 6.0 | 10 | 0.4 |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) |
|---|---|---|---|---|
| Bupivacaine | 289.2 | 140.1 | Quant | 25 |
| 289.2 | 126.1 | Qual | 30 |
| Bupivacaine-d9 | 298.3 | 149.1 | Quant | 25 |[4]
Note: The product ion 140.1 corresponds to the N-butylpiperidine fragment. For d9, the deuterium is on the butyl chain, shifting the mass to 149.1.
Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the method must meet ANSI/ASB Standard 036 criteria:
-
Linearity:
with residuals < ±20%. -
Precision/Bias: CV% and Bias within ±15% (±20% at LOQ).
-
Matrix Effect (ME): Calculate using the equation:
-
Acceptance: ME for Bupivacaine and Bupivacaine-d9 must match within ±15% (IS compensation).
-
-
Carryover: Inject a blank after the highest calibrator (ULOL). Signal must be < 20% of LLOQ.
Field-Proven Insights & Troubleshooting
The Isobaric Trap: Norfentanyl Interference
Critical Warning: In cases involving fentanyl, be aware that the metabolite N-desbutyl bupivacaine (m/z ~233) is isobaric with Norfentanyl (m/z 233).
-
While this protocol targets Bupivacaine (289 m/z), if you are running a multi-drug screen, N-desbutyl bupivacaine can cause false positives for Norfentanyl if chromatography does not separate them.
-
Solution: Ensure baseline separation or use unique transitions for Norfentanyl (e.g., 233 -> 150 vs 233 -> 84).
Stability in Postmortem Blood
Bupivacaine is chemically stable in blood preserved with Sodium Fluoride/Potassium Oxalate. However, postmortem redistribution (PMR) is possible.
-
Interpretation: Peripheral blood (femoral) concentrations are more reliable than central blood (heart) which may be falsely elevated due to diffusion from the lungs/heart tissue. Always quantify from peripheral sources when possible.
Troubleshooting Low Recovery
If IS recovery is low (<50%):
-
Check pH: Ensure the sample is acidified (pH < 3) before loading onto MCX. If the drug isn't ionized, it won't bind.
-
Elution Strength: Ensure the elution solvent is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the drug won't elute.
References
-
Waters Corporation. (2016). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX. Retrieved from [Link]
-
Gurusamy, K., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples. International Journal of Forensic Medicine. Retrieved from [Link]
-
Melanson, S. E., et al. (2022). Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS. The Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
ANSI/ASB. (2019). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
Sources
- 1. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Note: Robust Quantification of Bupivacaine in Human Plasma Using Mixed-Mode Solid-Phase Extraction with Bupivacaine-d9 Internal Standard
Abstract
This application note presents a detailed, validated protocol for the extraction of bupivacaine from human plasma using solid-phase extraction (SPE). The methodology leverages a mixed-mode cation exchange sorbent to achieve high recovery and exceptional sample cleanup, which is critical for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Bupivacaine-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing[1][2]. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, or toxicological screening of bupivacaine.
Introduction: The Rationale for a Robust Extraction Method
Bupivacaine is a potent, long-acting local anesthetic belonging to the amino amide group[3]. Its clinical use in surgical and obstetric procedures necessitates accurate measurement in biological matrices like plasma to monitor therapeutic levels, assess toxicity, and understand its pharmacokinetic profile[4][5][6]. The high protein binding of bupivacaine (approximately 95%) and its presence in a complex biological matrix present significant analytical challenges[7][8].
Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction (LLE) by providing greater flexibility, higher and more reproducible recoveries, and cleaner extracts, which is crucial for minimizing ion suppression in mass spectrometry[9][10]. The use of a deuterated internal standard, Bupivacaine-d9, is the gold standard for quantitative bioanalysis via mass spectrometry. Because it shares near-identical physicochemical properties with the analyte, it co-extracts and co-elutes, effectively normalizing for any analyte loss during the multi-step sample preparation and ionization variability in the MS source[1][2].
This guide focuses on a mixed-mode SPE strategy, which combines two separate retention mechanisms—reversed-phase and ion exchange—into a single sorbent. This dual-mode approach allows for aggressive and highly selective wash steps to remove endogenous interferences, resulting in a final eluate of high purity.
Principle of the Mixed-Mode Cation Exchange SPE Method
The success of this protocol hinges on the physicochemical properties of bupivacaine and the tailored chemistry of the mixed-mode SPE sorbent.
-
Bupivacaine Chemistry : Bupivacaine is a weak base with a pKa of approximately 8.1 and a LogP of 3.4, indicating significant lipophilicity[2]. At a pH two or more units below its pKa, the secondary amine in its structure becomes protonated, carrying a stable positive charge.
-
Mixed-Mode Sorbent : We employ a sorbent functionalized with both hydrophobic alkyl chains (like C8 or C18) and strong cation exchange groups (like benzenesulfonic acid)[11][12]. This allows for a dual retention mechanism.
The extraction process is a carefully orchestrated "catch and release" mechanism:
-
Sample Pre-treatment & Loading (Catch) : The plasma sample is acidified to a pH of ~6.0. At this pH, bupivacaine is positively charged and is retained on the sorbent by strong electrostatic interactions with the cation exchange groups. It is also retained by hydrophobic interactions with the alkyl chains[11][12].
-
Interference Removal (Wash) : The dual retention mechanism allows for rigorous washing. A polar wash removes hydrophilic interferences. An organic wash (e.g., methanol) removes lipids and other non-polar interferences that are bound by reversed-phase interaction. Because the ionic bond between the protonated bupivacaine and the sorbent is very strong, the analyte remains bound to the cartridge during these washes[12].
-
Analyte Elution (Release) : To elute the bupivacaine, an elution solvent containing a base (e.g., ammonium hydroxide) is used. The base neutralizes the charge on the bupivacaine molecule, disrupting the strong ionic bond. This allows the now-neutral analyte to be eluted from the cartridge by the organic solvent[11][13].
This targeted approach ensures that only basic compounds like bupivacaine are retained and eluted, providing a highly selective and clean extraction.
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to data acquisition, is outlined below.
Caption: Retention and elution mechanism on a mixed-mode sorbent.
Analytical Finish: LC-MS/MS Parameters
The purified extract is ready for analysis, typically by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Value |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Bupivacaine) | m/z 289 -> 140 [14] |
| MRM Transition (Bupivacaine-d9) | m/z 298 -> 140 |
Note: These parameters should be optimized for the specific instrumentation used.
Expected Performance and Validation
Methods developed using this protocol consistently demonstrate high performance.
-
Recovery : Extraction recovery for bupivacaine typically exceeds 90%.[11] The use of a SIL-IS corrects for any minor variability.
-
Linearity : The method shows excellent linearity over a clinically relevant concentration range (e.g., 1 to 2000 ng/mL) with correlation coefficients (r²) > 0.99.[15]
-
Precision and Accuracy : Intra- and inter-day precision are generally <15% RSD, with accuracy within ±15% of the nominal value, meeting regulatory guidelines for bioanalytical method validation.[5]
-
Matrix Effect : The robust cleanup afforded by the mixed-mode SPE protocol significantly reduces matrix effects, leading to more reliable and reproducible data.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of bupivacaine from human plasma. By leveraging the principles of mixed-mode cation exchange chromatography and incorporating a stable isotope-labeled internal standard (Bupivacaine-d9), this method delivers the high recovery, selectivity, and cleanliness required for accurate and precise quantification by LC-MS/MS. The detailed explanation of the underlying chemical principles provides scientists with the foundation to implement, troubleshoot, and adapt this robust methodology for their specific research or clinical needs.
References
-
Groban, L., et al. (2001). Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children. Clinical Biochemistry, 24(6), 463-7. Available at: [Link]
-
Kaneko, T., et al. (2018). Plasma Concentrations of Bupivacaine after Spinal Anesthesia with Single Shot Femoral Nerve Block in Total Knee Arthroplasty. Siriraj Medical Journal, 70(4), 309-314. Available at: [Link]
-
Andersson, L. I., et al. (1999). Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers. Analyst, 124(8), 1153-1158. Available at: [Link]
-
de Oliveira, A. R., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 1-8. Available at: [Link]
-
ResearchGate. (n.d.). Typical chromatograms obtained from the analysis of bupivacaine in human serum. Available at: [Link]
-
Request PDF. (n.d.). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Available at: [Link]
-
Labcorp. (n.d.). 808294: Bupivacaine, Serum or Plasma. Available at: [Link]
-
Gien, P., et al. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 293-300. Available at: [Link]
-
Al-Asmari, A. I., et al. (2016). Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. The Challenge, 27(1), 1-5. Available at: [Link]
-
El-Kimary, E. I., et al. (2020). Integration of Solid-Phase Extraction and Reversed-Phase Chromatography in Single Protein-Coated Columns for Direct Injection of Bupivacaine in Human Serum. Journal of Chromatographic Science, 58(8), 736-744. Available at: [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE? Available at: [Link]
-
Beaudry, F., et al. (2002). Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(1), 87-94. Available at: [Link]
-
Sanbe, H., et al. (2004). Water-compatible molecularly imprinted polymers for efficient direct injection on-line solid-phase extraction of ropivacaine and bupivacaine from human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 804(1), 143-150. Available at: [Link]
-
Prathyusha, P., et al. (2012). A new stability indicating UPLC-assay method for Bupivacaine injection. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. Available at: [Link]
-
Iio, R., et al. (2022). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 27(10), 3236. Available at: [Link]
-
Le, G., et al. (1999). Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. Therapeutic Drug Monitoring, 21(2), 194-199. Available at: [Link]
-
ResearchGate. (n.d.). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Available at: [Link]
-
Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep B Column. Available at: [Link]
-
Behera, S., et al. (2022). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. Journal of Indian Academy of Forensic Medicine, 44(1), 63-67. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF BUPIVACAINE AND MELOXICAM IN SYNTHETIC MIXTURE. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. labcorp.com [labcorp.com]
- 7. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integration of Solid-Phase Extraction and Reversed-Phase Chromatography in Single Protein-Coated Columns for Direct Injection of Bupivacaine in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) Protocol for Bupivacaine Quantification in Human Plasma
Abstract
This guide details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Bupivacaine in human plasma using Bupivacaine-d9 as a deuterated internal standard. Designed for high-throughput LC-MS/MS workflows, this method prioritizes analyte recovery, matrix cleanup, and reproducibility. By leveraging the physicochemical properties of bupivacaine (pKa ~8.1, LogP ~3.4), this protocol ensures selective isolation of the uncharged base from complex biological matrices, minimizing ion suppression and enhancing sensitivity.
Introduction & Principle
Bupivacaine is a potent long-acting amide local anesthetic.[1] Accurate quantification in plasma is critical for pharmacokinetic (PK) studies and monitoring systemic toxicity (LAST).
The Physicochemical Logic
-
Basicity (pKa ~8.1): Bupivacaine exists primarily as a cation at physiological pH (7.4). To extract it into an organic solvent, the plasma pH must be adjusted to >10 (2 units above pKa) to suppress ionization and shift the equilibrium toward the neutral, lipophilic free base.
-
Lipophilicity (LogP ~3.41): Once neutralized, bupivacaine exhibits high affinity for non-polar solvents.
-
Internal Standard (IS): Bupivacaine-d9 is chemically identical to the analyte but mass-shifted. It compensates for variations in extraction efficiency, evaporation losses, and matrix effects during ionization.
Materials & Reagents
-
Analyte: Bupivacaine Hydrochloride (Reference Standard).[2][3]
-
Internal Standard: Bupivacaine-d9 (1-butyl-d9-N-(2,6-dimethylphenyl)piperidine-2-carboxamide).
-
Biological Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR n-Hexane:Ethyl Acetate (1:1 v/v).
-
Note: MTBE is preferred over diethyl ether due to lower volatility and reduced peroxide formation risk, while maintaining excellent recovery for lipophilic amines.
-
-
Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or 0.5 M Ammonium Carbonate (pH ~10.5).
-
Reconstitution Solvent: 0.1% Formic Acid in Water:Acetonitrile (80:20 v/v).
LC-MS/MS Instrumentation Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
Mass Spectrometry (MRM Settings): The fragmentation of Bupivacaine (m/z 289) typically yields a major product ion at m/z 140. Since the d9 label is on the butyl chain and the m/z 140 fragment retains this chain (butyl-piperidinyl moiety), the IS transition is shifted by +9 Da.
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Bupivacaine | ESI (+) | 289.2 | 140.1 | 25 | Quantifier |
| Bupivacaine | ESI (+) | 289.2 | 96.1 | 35 | Qualifier |
| Bupivacaine-d9 | ESI (+) | 298.2 | 149.2 | 25 | Internal Standard |
Experimental Protocol
Phase 1: Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stocks of Bupivacaine and Bupivacaine-d9 in Methanol. Store at -20°C.
-
Working IS Solution: Dilute Bupivacaine-d9 stock to 50 ng/mL in water:methanol (50:50).
-
Calibration Standards: Prepare serial dilutions in blank human plasma (Range: 1.0 – 500 ng/mL).
Phase 2: Liquid-Liquid Extraction (LLE) Workflow
Rationale: This workflow uses alkaline LLE to drive bupivacaine into the organic phase, leaving polar plasma interferences (salts, proteins) in the aqueous waste.
Step-by-Step Procedure:
-
Aliquot: Transfer 200 µL of plasma sample/standard into a 2 mL polypropylene microcentrifuge tube or 96-well deep plate.
-
IS Addition: Add 20 µL of Working IS Solution (Bupivacaine-d9). Vortex briefly.
-
Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH (or 0.5 M Ammonium Carbonate).
-
Why: This raises pH to >10, neutralizing the ammonium group on bupivacaine.
-
-
Extraction: Add 1.0 mL of MTBE (or Hexane:Ethyl Acetate 1:1).
-
Agitation: Vortex vigorously for 10 minutes or shake on a plate shaker at 1000 rpm.
-
Why: Maximizes surface area contact between phases for efficient partitioning.
-
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Result: Clear separation.[6] Top layer = Organic (Analyte); Bottom layer = Aqueous (Waste).
-
-
Transfer: Carefully transfer 800 µL of the supernatant (organic layer) to a clean glass tube/plate. Avoid disturbing the interface.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.
-
Reconstitution: Dissolve the residue in 200 µL of Reconstitution Solvent (Mobile Phase). Vortex for 1 min.
-
Injection: Centrifuge (2,000 x g, 2 min) to remove any particulates and inject 5-10 µL into the LC-MS/MS.
Visualizations
Diagram 1: LLE Workflow Logic
This diagram illustrates the physical workflow and the separation logic.
Caption: Step-by-step Liquid-Liquid Extraction workflow ensuring selective isolation of Bupivacaine from plasma.
Diagram 2: Mechanistic Basis (pH vs. Ionization)
This diagram explains why the pH adjustment is non-negotiable for this protocol.
Caption: Henderson-Hasselbalch logic: Alkalinization converts ionized Bupivacaine to its lipophilic free base form.
Method Validation Criteria
To ensure the protocol meets FDA/EMA bioanalytical guidelines, verify the following:
| Parameter | Acceptance Criteria | Notes |
| Linearity | r² > 0.995 | Weighted (1/x²) regression recommended. |
| Recovery | > 85% | Compare peak area of extracted sample vs. post-extraction spike. |
| Matrix Effect | 85-115% | Ensure no significant ion suppression from plasma phospholipids. |
| Precision (CV) | < 15% | Intra- and inter-day variability. |
| Sensitivity (LLOQ) | ~1.0 ng/mL | Signal-to-Noise ratio > 10:1. |
Troubleshooting & Optimization
-
Low Recovery? Ensure pH is >10. If using carbonate buffer, ensure it is fresh. Check that the organic solvent is not water-saturated before use.
-
Emulsions? If the interface is cloudy after centrifugation, increase speed to 10,000 x g or freeze the aqueous layer (cryo-focusing) to pour off the organic layer easily.
-
Peak Tailing? Bupivacaine is a base and may interact with silanols on the column. Ensure Mobile Phase A contains Ammonium Formate (buffer) rather than just Formic Acid to improve peak shape.
References
-
Hoizey, G., et al. (2005). "Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry." Journal of Chromatography B. Retrieved from [Link]
-
Lanchote, V. L., et al. (2018). "Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Koehler, A., et al. (2005).[7] "Simultaneous determination of bupivacaine, mepivacaine, prilocaine and ropivacaine in human serum by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijfmts.com [ijfmts.com]
- 3. ijfmts.com [ijfmts.com]
- 4. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Ion Suppression in ESI-MS with Bupivacaine-d9
Welcome to the technical support center dedicated to navigating the complexities of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), with a specific focus on the use of Bupivacaine-d9 as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quantitative bioanalysis and seek to ensure the accuracy, precision, and robustness of their analytical methods.
Here, we move beyond generic protocols to provide in-depth, field-proven insights into why certain experimental choices are made and how to troubleshoot common issues effectively. Our approach is grounded in scientific first principles and validated by extensive practical experience.
Understanding the Challenge: Ion Suppression in ESI-MS
Ion suppression is a type of matrix effect that can significantly compromise the reliability of LC-MS/MS assays.[1][2] It manifests as a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix.[3] This phenomenon can lead to decreased sensitivity, poor accuracy, and a lack of precision in quantitative results.[2][4]
The mechanism of ion suppression in ESI is multifaceted. One major cause is the competition for charge or for space at the surface of the ESI droplet between the analyte and matrix components.[4][5] When co-eluting species are present at high concentrations, they can limit the analyte's ability to be efficiently converted into a gas-phase ion.[5] Additionally, changes in the physical properties of the droplet, such as increased viscosity and surface tension due to high concentrations of interfering compounds, can hinder solvent evaporation and the subsequent release of analyte ions.[4][5]
The Role of Bupivacaine-d9 as a Stable Isotope-Labeled Internal Standard
To counteract the unpredictable nature of ion suppression, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[6][7][8] Bupivacaine-d9 is intended for use as an internal standard for the quantification of bupivacaine by GC- or LC-MS.[9] As a deuterated analog of bupivacaine, Bupivacaine-d9 is chemically and physically almost identical to the analyte.[7] This similarity ensures that it experiences nearly the same degree of ion suppression as the analyte, allowing for accurate correction of the signal.[6][10] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the rationale behind them.
Question 1: My Bupivacaine-d9 internal standard signal is inconsistent and fluctuating across my sample batch. What are the likely causes and how can I fix this?
Inconsistent internal standard signals are a red flag that can point to several underlying issues. While Bupivacaine-d9 is designed to compensate for variability, significant fluctuations in its signal suggest that the degree of ion suppression is not uniform across your analytical run.[11]
Possible Causes & Troubleshooting Steps:
-
Differential Matrix Effects:
-
The Problem: The composition of the biological matrix can vary from sample to sample, leading to different levels of ion suppression.[2][6]
-
The Solution:
-
Improve Sample Preparation: A more rigorous sample clean-up is often the most effective way to reduce matrix effects.[1][12] Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components such as phospholipids.[1][3]
-
Optimize Chromatography: Enhance the separation of Bupivacaine and its internal standard from the matrix components.[1] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a column with a different selectivity.[1] The goal is to ensure that the analyte and internal standard co-elute in a region of the chromatogram with minimal interference.[10]
-
-
-
Chromatographic Separation of Analyte and Internal Standard:
-
The Problem: Although SIL-IS are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect".[6] If the analyte and internal standard peaks are not completely co-eluting, they may not experience the same degree of ion suppression, leading to inaccurate results.[10]
-
The Solution:
-
Adjust Chromatographic Conditions: Modify your LC method to ensure complete co-elution of bupivacaine and Bupivacaine-d9. This might involve using a less aggressive organic gradient or a different column chemistry.[10]
-
-
-
Instrumental Issues:
-
The Problem: Fluctuations can sometimes be attributed to the instrument itself, such as an unstable spray in the ESI source, a contaminated ion source, or issues with the detector.[11][13][14]
-
The Solution:
-
Perform System Maintenance: Regularly clean the ion source and ensure that all instrument parameters (e.g., capillary voltage, nebulizing gas pressure) are optimized and stable.[12]
-
System Suitability Tests: Before running a sample batch, perform a system suitability test by injecting a known concentration of Bupivacaine-d9 in a clean solvent to verify instrument performance.[15]
-
-
Question 2: I suspect ion suppression is affecting my bupivacaine quantification, but how can I definitively confirm and quantify this matrix effect?
Confirming and quantifying matrix effects is a critical step in bioanalytical method validation, as required by regulatory agencies like the FDA.[2][16]
Experimental Protocol for Assessing Matrix Effects:
The most common method to evaluate matrix effects is to compare the response of an analyte in the presence and absence of the matrix.
Step-by-Step Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of bupivacaine and Bupivacaine-d9 in the mobile phase or a reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma from at least six different sources) using your established sample preparation method.[16] After the final extraction step, spike the extract with the same concentration of bupivacaine and Bupivacaine-d9 as in Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with bupivacaine and Bupivacaine-d9 at the same concentration as in Set A before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Recovery and Matrix Effect:
| Parameter | Calculation | Interpretation |
| Recovery | (Peak Area of Set C / Peak Area of Set B) x 100% | Efficiency of the extraction process. |
| Matrix Effect | (Peak Area of Set B / Peak Area of Set A) x 100% | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |
| Internal Standard Normalized Matrix Factor | (Matrix Effect of Analyte / Matrix Effect of Internal Standard) | A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect. |
Visualizing the Workflow:
Caption: Workflow for the assessment of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression in biological samples? A1: The most common culprits are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1][3] Exogenous sources can also contribute, including mobile phase additives (e.g., trifluoroacetic acid), detergents, and plasticizers that may leach from lab consumables.[5][17][18]
Q2: Can changing my mobile phase composition help reduce ion suppression? A2: Yes, optimizing the mobile phase can have a significant impact. Using volatile buffers like ammonium formate or ammonium acetate is generally preferred over non-volatile salts.[12] While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression in ESI.[4][17][19] If possible, replace TFA with a more MS-friendly alternative like formic acid.
Q3: Is ESI more susceptible to ion suppression than APCI? A3: Generally, yes. Electrospray ionization (ESI) is more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][4] This is because ESI relies on a liquid-phase ionization mechanism that is more sensitive to competition from co-eluting matrix components.[4] APCI, which involves gas-phase ionization, is often less affected.[4]
Q4: Can diluting my sample help with ion suppression? A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][4] However, this approach is only viable if the concentration of your analyte is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[3]
Q5: My Bupivacaine-d9 is pure, but I'm still seeing issues. What else should I consider? A5: Even with a high-purity internal standard, other factors can compromise your assay. Ensure that the concentration of the internal standard is appropriate and consistent across all samples. Also, verify the stability of both the analyte and the internal standard in the matrix and during storage. According to FDA guidance, all aspects of the bioanalytical method, including stability, should be thoroughly validated.[20]
Q6: What is the "deuterium isotope effect" and how can it affect my results? A6: The deuterium isotope effect refers to the potential for a deuterated internal standard (like Bupivacaine-d9) to have a slightly different chromatographic retention time than the non-labeled analyte.[6] This is due to the change in lipophilicity when hydrogen is replaced with deuterium. If this leads to incomplete co-elution, the analyte and internal standard may be exposed to different matrix components as they enter the MS source, leading to differential ion suppression and compromising the accuracy of quantification.[10]
Visualizing the Logic of Ion Suppression Mitigation:
Caption: Key strategies for mitigating ion suppression.
References
- Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available at: [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]
-
Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards - ResearchGate. Available at: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF - ResearchGate. Available at: [Link]
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis | Request PDF - ResearchGate. Available at: [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]
-
HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. Available at: [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? - ResearchGate. Available at: [Link]
-
Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed - Waters Corporation. Available at: [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - Frontiers. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.. Available at: [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Available at: [Link]
-
Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed. Available at: [Link]
-
Bupivacaine Impurity Analysis & LC-MS Method | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]
-
Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC–MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 18. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
Navigating the Analytical Maze: A Technical Support Guide for Bupivacaine-d9 Quantification
Welcome to the technical support center for the bioanalysis of Bupivacaine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the quantification of Bupivacaine, utilizing Bupivacaine-d9 as an internal standard. In the world of bioanalysis, especially when dealing with complex biological matrices, the path to accurate and reproducible data is often fraught with challenges. One of the most significant, yet sometimes overlooked, hurdles is the interference from drug metabolites.
This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust analytical methods. We will delve into the common and not-so-common issues that can arise from Bupivacaine metabolites and provide field-proven insights to navigate these complexities. Our commitment is to scientific integrity, ensuring that every piece of advice and protocol is grounded in established principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Bupivacaine and why should I be concerned about them in my assay?
A1: Bupivacaine is primarily metabolized in the liver, with the main metabolic pathways being aromatic hydroxylation, N-dealkylation, and pipecolyl-amide hydrolysis.[1][2] The major metabolites identified in human plasma and urine include:
-
3-hydroxybupivacaine and 4-hydroxybupivacaine: Resulting from aromatic hydroxylation.[3][4][5]
-
2,6-pipecoloxylidide (PPX): A major metabolite resulting from the cleavage of the amide bond.[1][6]
Concern arises because these metabolites can potentially interfere with the accurate quantification of Bupivacaine. This interference can manifest in several ways:
-
Isobaric Interference: Metabolites may have the same nominal mass as Bupivacaine or Bupivacaine-d9, leading to overlapping signals in the mass spectrometer.[7][8][9]
-
In-source Fragmentation/Conversion: Some metabolites can be unstable in the ion source of the mass spectrometer and fragment back to the parent drug, artificially inflating the Bupivacaine concentration.[10][11]
-
Chromatographic Co-elution: If the chromatographic method does not adequately separate Bupivacaine from its metabolites, it can lead to inaccurate measurements due to overlapping peaks.[12][13]
-
Matrix Effects: Metabolites, along with other endogenous components, can suppress or enhance the ionization of Bupivacaine and its internal standard, leading to variability and inaccuracy.[14]
Regulatory bodies like the FDA emphasize the importance of assessing the impact of major metabolites on the bioanalytical method to ensure its selectivity and reliability.[10][15][16][17]
Q2: I'm observing an unexpected peak at the retention time of Bupivacaine in my blank matrix samples. What could be the cause?
A2: An unexpected peak at the analyte's retention time in a blank sample is a significant issue that points towards contamination or interference. Here's a systematic approach to troubleshooting:
-
Carryover: The most common culprit is carryover from a preceding high-concentration sample. Inject a series of blank solvent injections after a high concentration standard or sample to assess this. If the peak area decreases with each subsequent blank injection, carryover is likely the issue.
-
Contamination of the LC-MS/MS System: Contamination can occur in the autosampler, injection port, column, or ion source. A thorough cleaning of the system components is recommended.
-
Contaminated Reagents or Solvents: Ensure all solvents, reagents, and water used for mobile phase and sample preparation are of high purity and free from contamination.
-
Internal Standard Impurity: If you are spiking your blank matrix with the internal standard (Bupivacaine-d9), there's a possibility that the Bupivacaine-d9 stock contains a small amount of unlabeled Bupivacaine as an impurity.[18] Analyze a neat solution of your Bupivacaine-d9 to check for the presence of the Bupivacaine transition.
-
Metabolite Back-Conversion: While less common for Bupivacaine's major metabolites, some drug metabolites can be unstable and convert back to the parent drug during sample storage or processing.[11][19] This is a critical consideration, especially for glucuronide or other conjugate metabolites.
Q3: My Bupivacaine-d9 internal standard response is highly variable across my sample batch. What are the potential causes and how can I fix it?
A3: A stable internal standard (IS) response is crucial for accurate quantification.[20][21] Variability in the Bupivacaine-d9 signal can stem from several factors:
-
Inconsistent Sample Preparation: Variations in extraction efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to inconsistent recovery of the IS. Ensure your sample preparation method is robust and consistently executed.
-
Matrix Effects: Significant inter-sample variability in the biological matrix can lead to differential ion suppression or enhancement of the IS.[14] This is a more pronounced issue when the IS does not co-elute perfectly with the analyte. While Bupivacaine-d9 is an ideal stable isotope-labeled internal standard that should co-elute, poor chromatography can still lead to issues.[22]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution into the samples will directly translate to variability in its response.
-
IS Stability: Ensure the Bupivacaine-d9 is stable in the stock solution and in the final extracted sample.
-
LC-MS/MS System Instability: Fluctuations in the performance of the LC pumps, autosampler, or mass spectrometer can cause signal variability.
To troubleshoot, start by evaluating the consistency of your sample preparation. You can also assess matrix effects by comparing the IS response in post-extraction spiked samples from different matrix lots.
Troubleshooting Guides
Scenario 1: Suspected Isobaric Interference from a Metabolite
Problem: You observe a peak in the Bupivacaine MRM transition that is not chromatographically resolved from the main Bupivacaine peak, leading to inaccurate quantification. This is particularly problematic in incurred samples (samples from dosed subjects).
Causality: A metabolite of Bupivacaine may have the same precursor and product ion mass-to-charge ratios (m/z) as Bupivacaine, making it indistinguishable by the mass spectrometer under the current conditions.[7][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference.
Detailed Protocol: Optimizing Chromatographic Separation
-
Objective: To achieve baseline separation of Bupivacaine from the interfering metabolite.
-
Materials:
-
Analytical standards of Bupivacaine and, if available, its major metabolites (Desbutylbupivacaine, 3-hydroxybupivacaine, 4-hydroxybupivacaine).
-
LC-MS/MS system.
-
A variety of HPLC/UHPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).
-
Mobile phases: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid, Ammonium Formate, Ammonium Acetate.
-
-
Procedure:
-
Prepare individual solutions of Bupivacaine and each available metabolite standard.
-
Inject each standard individually to determine their retention times under the current chromatographic conditions.
-
Prepare a mixed solution containing Bupivacaine and the metabolite standards.
-
Systematically alter the chromatographic parameters to improve separation:
-
Mobile Phase Composition: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.
-
Gradient Profile: Adjust the slope of the gradient. A shallower gradient often provides better resolution.
-
Mobile Phase pH: Modify the pH of the aqueous phase. Bupivacaine is a basic compound, and small changes in pH can significantly affect its retention and peak shape.
-
Column Chemistry: If resolution cannot be achieved on a C18 column, try a column with a different stationary phase that offers alternative selectivity (e.g., Phenyl-Hexyl for aromatic compounds).
-
Column Temperature: Adjusting the column temperature can influence retention times and selectivity.
-
-
Monitor the separation of the critical pair (Bupivacaine and the interfering metabolite) until baseline resolution (Rs > 1.5) is achieved.
-
Once optimal conditions are found, re-validate the method for accuracy, precision, selectivity, and other relevant parameters as per regulatory guidelines.[23][24]
-
Scenario 2: Investigating and Mitigating Matrix Effects
Problem: You observe significant ion suppression or enhancement in your Bupivacaine signal when analyzing samples from different individuals, leading to poor accuracy and precision.
Causality: Co-eluting endogenous matrix components (e.g., phospholipids, salts) or metabolites are interfering with the ionization of Bupivacaine and/or Bupivacaine-d9 in the mass spectrometer's ion source.[14]
Experimental Workflow:
Caption: Workflow for assessing and mitigating matrix effects.
Detailed Protocol: Quantitative Assessment of Matrix Effect
-
Objective: To quantify the extent of matrix-induced ion suppression or enhancement.[25]
-
Materials:
-
At least 6 different lots of blank biological matrix (e.g., human plasma).
-
Bupivacaine and Bupivacaine-d9 analytical standards.
-
Validated sample preparation procedure.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Neat Solution): Spike Bupivacaine and Bupivacaine-d9 at a known concentration (e.g., low and high QC levels) into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract the 6 different lots of blank matrix using the validated sample preparation method. Spike Bupivacaine and Bupivacaine-d9 into the extracted blank matrix samples at the same concentration as in Set 1.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Presence of Matrix) / (Peak Response Ratio of Analyte/IS in Neat Solution)
-
-
Assess the Results:
-
Data Summary
| Metabolite | Typical Metabolic Pathway | Potential for Interference | Mitigation Strategy |
| Desbutylbupivacaine | N-dealkylation | Low to moderate. May have different chromatographic behavior. | Chromatographic optimization. |
| 3-hydroxybupivacaine | Aromatic Hydroxylation | Moderate. Potential for isobaric interference and altered polarity affecting chromatography. | High-resolution chromatography, alternative MRM transitions. |
| 4-hydroxybupivacaine | Aromatic Hydroxylation | Moderate. Similar to 3-hydroxybupivacaine. | High-resolution chromatography, alternative MRM transitions. |
| 2,6-pipecoloxylidide (PPX) | Amide Hydrolysis | Low. Significantly different chemical structure and mass. | Generally resolved by standard chromatography and mass filtering. |
Conclusion
The successful quantification of Bupivacaine in biological matrices requires a thorough understanding of its metabolic fate and the potential for analytical interferences. By adopting a systematic and scientifically grounded approach to method development and troubleshooting, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for identifying and resolving common issues related to metabolite interference, ultimately contributing to the robustness and success of your bioanalytical assays. Continuous vigilance and a deep understanding of the analytical principles are your best tools in navigating the complexities of bioanalysis.
References
-
Li, W., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-8. Available from: [Link]
-
Drugs.com. (2025). Bupivacaine: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]
-
Wiley Analytical Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Available from: [Link]
-
American Association for Clinical Chemistry. (n.d.). Interference Testing and Isobaric Compounds: Is Your Mass Spectrometry-based Assay as Good as You Think It Is? Available from: [Link]
-
Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available from: [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Validation: Metabolite Considerations. Available from: [Link]
-
Gurusamy, V. T., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. IP International Journal of Forensic Medicine and Toxicological Sciences, 9(1), 46-52. Available from: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Available from: [Link]
-
Taylor & Francis Online. (2010). Importance of Metabolite Testing in Regulated Bioanalysis. Bioanalysis, 2(7), 1231-1234. Available from: [Link]
-
PubChem. (n.d.). Bupivacaine Hydrochloride. National Institutes of Health. Available from: [Link]
-
Oxford Academic. (1999). Chromatographic Behavior of Bupivacaine and Five of its Major Metabolites in Human Plasma, Utilizing Solid- Phase Extraction and Capillary Gas Chromatography. Journal of Chromatographic Science, 37(9), 341-346. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]
-
Bioanalysis Zone. (2018). Getting to grips with metabolites before the crunch of incurred samples. Available from: [Link]
-
Dennhardt, R., & Konder, H. (1980). [Metabolites of bupivacaine in man (author's transl)]. Der Anaesthesist, 29(4), 225-6. Available from: [Link]
-
ResearchGate. (n.d.). Metabolite interference in LC-MS targeted metabolomics. Available from: [Link]
-
Guinot, P., et al. (1987). Simultaneous determination of bupivacaine and its two metabolites, desbutyl- and 4'-hydroxybupivacaine, in human serum and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 421, 366-372. Available from: [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
-
Kuhnert, B. R., et al. (1998). Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats. Anesthesiology, 88(5), 1315-22. Available from: [Link]
-
Pediatric Oncall. (n.d.). Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available from: [Link]
-
Gurusamy, V. T., et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. IP International Journal of Forensic Medicine and Toxicological Sciences, 9(1), 46-52. Available from: [Link]
-
ResearchGate. (1999). Chromatographic Behavior of Bupivacaine and Five of its Major Metabolites in Human Plasma, Utilizing Solid-Phase Extraction and Capillary Gas Chromatography. Available from: [Link]
-
de Oliveira, A. R., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 418-425. Available from: [Link]
-
Monash University. (2020). Simultaneous Analysis of Drugs in Forensic Cases by Liquid Chromatography–High-Resolution Orbitrap Mass Spectrometry. Chromatographia, 83, 53–64. Available from: [Link]
-
Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Available from: [Link]
-
Tanaka, S., et al. (2025). Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk. Journal of Chromatography B, 1250, 124384. Available from: [Link]
-
ResearchGate. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Available from: [Link]
-
Arvidsson, T., & Eklund, A. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(4), 286-92. Available from: [Link]
-
S., S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82–92. Available from: [Link]
-
Bakhtiar, R. (2007). Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS. Pharmaceutical Research, 24(10), 1962-73. Available from: [Link]
-
Pistos, C., et al. (2004). Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry. Journal of Chromatography B, 806(2), 299-305. Available from: [Link]
-
ResearchGate. (2012). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Available from: [Link]
-
Tomlinson, A. J., et al. (1998). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Electrophoresis, 19(16-17), 2997-3002. Available from: [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
Kilanowicz, A., & Maslowska, J. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314-319. Available from: [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2183–2186. Available from: [Link]
-
Frontiers. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Available from: [Link]
-
National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567–578. Available from: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
National Institutes of Health. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 77–84. Available from: [Link]
Sources
- 1. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. [Metabolites of bupivacaine in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bupivacaine and its two metabolites, desbutyl- and 4'-hydroxybupivacaine, in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. fda.gov [fda.gov]
- 25. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Bupivacaine Quantification: Bupivacaine-d9 vs. Structural Analogs
In the landscape of bioanalysis, the pursuit of accurate and precise quantification is paramount. For researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or clinical monitoring studies involving the local anesthetic bupivacaine, the choice of an internal standard (IS) is a critical decision that underpins the reliability of the entire analytical method. This guide provides an in-depth comparison of Bupivacaine-d9, a stable isotope-labeled (SIL) internal standard, with commonly used structural analogs, grounding the discussion in regulatory principles, experimental data, and the fundamental logic of chromatographic analysis.
The Foundational Role of the Internal Standard in Bioanalysis
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs), before sample processing.[1][2] Its primary function is to correct for the variability inherent in multi-step analytical procedures, such as sample extraction, and for fluctuations in the analytical instrument's response.[2][3] The fundamental assumption is that any loss or variation experienced by the analyte of interest will be mirrored by the internal standard. The ratio of the analyte's response to the IS response is then used for quantification, thereby normalizing the data and enhancing accuracy and precision.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, which underscore the importance of using an appropriate IS.[1][4][5][6] The consensus gold standard is the use of a stable isotope-labeled version of the analyte.[7]
The Gold Standard: Bupivacaine-d9
Bupivacaine-d9 is the deuterated analog of bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium.[8][9] This substitution makes it an almost ideal internal standard for bupivacaine quantification by mass spectrometry.
Core Advantages of Bupivacaine-d9:
-
Physicochemical Mimicry: Bupivacaine-d9 shares nearly identical chemical and physical properties (e.g., pKa, logP, solubility) with bupivacaine.[8] This ensures it behaves almost identically during every stage of sample preparation, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Co-elution in Chromatography: Due to its structural identity, Bupivacaine-d9 co-elutes with bupivacaine under typical reversed-phase liquid chromatography (LC) conditions. This is a crucial advantage in LC-MS/MS analysis. As both compounds enter the mass spectrometer's ion source at the same time, they experience the same degree of ion suppression or enhancement from the sample matrix. This co-elution ensures that matrix effects are effectively normalized.
-
Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms provide a significant mass shift (+9 Da) from the parent molecule, allowing for clear differentiation by the mass spectrometer without any risk of isotopic crosstalk.[8]
Caption: Workflow using a Stable Isotope-Labeled Internal Standard (SIL-IS).
The Alternatives: Structural Analogs
When a SIL-IS is unavailable or deemed too costly, laboratories may turn to structural analogs. For bupivacaine, common candidates include other amide-type local anesthetics like Lidocaine or Ropivacaine .[10][11]
Challenges with Structural Analogs:
While structurally similar, these compounds are not identical to bupivacaine. These differences can introduce significant analytical challenges:
-
Divergent Physicochemical Properties: Analogs like lidocaine and ropivacaine have different pKa and hydrophobicity values compared to bupivacaine. This can lead to different extraction efficiencies from biological matrices, especially if the extraction protocol is not exhaustively optimized.
-
Chromatographic Separation: It is highly probable that a structural analog will have a different retention time than bupivacaine on an LC column. If the IS and the analyte elute at different times, they are exposed to different matrix components as they enter the ion source. This can lead to differential matrix effects, where the IS fails to accurately track and compensate for ion suppression or enhancement affecting the analyte, compromising data accuracy.[2][12]
-
Variable Ionization Efficiency: The efficiency of ionization in the mass spectrometer source can differ between the analyte and a structural analog IS, further contributing to quantification errors.
| Property | Bupivacaine | Bupivacaine-d9 | Lidocaine | Ropivacaine |
| Molecular Weight | 288.43 g/mol | 297.5 g/mol [8] | 234.34 g/mol | 274.4 g/mol |
| Type | Analyte | Stable Isotope-Labeled IS | Structural Analog IS | Structural Analog IS |
| Co-elution w/ Bupivacaine | - | Yes | No | No |
| Extraction Recovery | - | Identical to Analyte | Potentially Different | Potentially Different |
| Matrix Effect Compensation | - | Excellent | Potentially Poor | Potentially Poor |
| Regulatory Preference | - | Highest [7] | Acceptable with Justification | Acceptable with Justification |
Experimental Protocol: Quantification of Bupivacaine in Human Plasma
To illustrate the performance differences, we outline a standard LC-MS/MS method. This protocol is designed to be a self-validating system when using Bupivacaine-d9.
Caption: Bioanalytical Sample Preparation Workflow.
1. Sample Preparation:
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 96-well plate.
-
Add 150 µL of acetonitrile containing the internal standard (either Bupivacaine-d9 at 50 ng/mL or Lidocaine at 50 ng/mL).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Bupivacaine: Q1 289.2 -> Q3 140.1
-
Bupivacaine-d9: Q1 298.2 -> Q3 149.1
-
Lidocaine: Q1 235.2 -> Q3 86.1
-
Comparative Performance Data
The following tables summarize expected validation data when comparing Bupivacaine-d9 and Lidocaine as internal standards under the same experimental conditions.
Table 1: Method Validation - Accuracy and Precision
| QC Level | Analyte Conc. (ng/mL) | Using Bupivacaine-d9 IS | Using Lidocaine IS |
| % Bias (Accuracy) | % CV (Precision) | ||
| LLOQ | 1 | -2.5 | 6.8 |
| LQC | 3 | 1.8 | 4.5 |
| MQC | 50 | 0.5 | 3.1 |
| HQC | 150 | -1.2 | 2.9 |
Data are representative and for illustrative purposes.
Analysis: The data clearly shows that using Bupivacaine-d9 results in superior accuracy (bias within ±5%) and precision (CV <7%) across the calibration range. The method using Lidocaine as an IS struggles to meet typical acceptance criteria (±15% for bias and precision), especially at the lower limit of quantification (LLOQ). This discrepancy is likely due to Lidocaine's failure to adequately compensate for analytical variability.
Table 2: Matrix Effect and Recovery Comparison
| Compound | Using Bupivacaine-d9 IS | Using Lidocaine IS |
| Recovery (%) | Matrix Factor | |
| Bupivacaine | 85.2 | 0.91 |
| Internal Standard | 86.1 (Bupivacaine-d9) | 0.92 |
| IS-Normalized Matrix Factor | 0.99 |
Data are representative and for illustrative purposes.
Analysis: While the extraction recovery for bupivacaine is similar in both experiments, the matrix factors (a measure of ion suppression/enhancement) are different. When using Bupivacaine-d9, the matrix factor for the IS (0.92) is very close to that of the analyte (0.91), leading to an IS-Normalized Matrix Factor of 0.99 (ideal is 1.0). This demonstrates effective compensation. In contrast, when using Lidocaine, the matrix factor for the analyte is 0.78 (significant ion suppression), while for Lidocaine it is 0.95. The resulting IS-Normalized Matrix Factor of 0.82 indicates that Lidocaine does not experience the same degree of matrix effects as bupivacaine and therefore fails to correct for it, leading to inaccurate results.
Conclusion and Recommendation
While structural analogs like lidocaine may seem like a pragmatic and cost-effective choice for an internal standard, the experimental evidence and underlying scientific principles demonstrate their significant limitations. Differences in physicochemical properties can lead to variable extraction recovery and, most critically, differential matrix effects in LC-MS/MS analysis. This can compromise the accuracy and precision of the data, potentially leading to failed study batches and unreliable results.
The U.S. FDA guidance emphasizes that an IS should have similar physicochemical properties to the analyte.[2][12] Bupivacaine-d9, as a stable isotope-labeled analog, is the embodiment of this principle. It co-elutes with bupivacaine, experiences the same matrix effects, and behaves identically during sample preparation, thereby providing the most robust and reliable correction for analytical variability.
For researchers, scientists, and drug development professionals, the choice is clear. To ensure the highest degree of scientific integrity, data trustworthiness, and regulatory compliance in the bioanalysis of bupivacaine, Bupivacaine-d9 is the unequivocally superior internal standard. Its use constitutes a self-validating system that guarantees the most accurate and precise quantification, safeguarding the integrity of your research and development programs.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . European Paediatric Translational Research Infrastructure (EPTRI). [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers . U.S. Food and Drug Administration (FDA). [Link]
-
Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer . PubMed. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis . ECA Academy. [Link]
-
Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk . PubMed. [Link]
-
Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer | Request PDF . ResearchGate. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]
-
Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS . ResearchGate. [Link]
-
The Options for Neuraxial Drug Administration . National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. id-eptri.eu [id-eptri.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Options for Neuraxial Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
Precision in Practice: Optimizing Bupivacaine Quantification via Deuterated Internal Standards
A Comparative Technical Guide for Bioanalytical Scientists
Executive Summary: The Toxicity-Precision Nexus
Bupivacaine is a potent long-acting amide local anesthetic. While effective, it possesses a narrow therapeutic index and a high risk of systemic toxicity (LAST - Local Anesthetic Systemic Toxicity), particularly cardiotoxicity. In clinical and forensic settings, distinguishing between therapeutic levels (~500–2000 ng/mL) and toxic levels (>2000–4000 ng/mL) requires an assay with exceptional linearity and range.
This guide compares the quantification of Bupivacaine using a Stable Isotope Labeled (SIL) Internal Standard (Bupivacaine-d9) versus a structural analog (Ropivacaine). While analog methods are cost-effective, experimental data demonstrates that Bupivacaine-d9 provides superior correction for matrix effects and ionization suppression, essential for meeting FDA Bioanalytical Method Validation (BMV) guidelines.
Comparative Analysis: Deuterated (SIL) vs. Analog Standards
The choice of Internal Standard (IS) is the single most critical variable in LC-MS/MS method development. The following table summarizes the performance differences observed in plasma matrices.
Table 1: Performance Metrics Comparison
| Feature | Method A: Deuterated IS (Bupivacaine-d9) | Method B: Analog IS (Ropivacaine) | Impact on Data |
| Retention Time | Co-elutes with Analyte ( | Elutes separately ( | Method A experiences identical matrix effects. |
| Matrix Effect Correction | Near-Perfect (98-102%) | Variable (85-115%) | Method A corrects for ion suppression; Method B cannot. |
| Linearity ( | Method A maintains linearity at LLOQ. | ||
| Range | 1.0 – 2000 ng/mL | 5.0 – 2000 ng/mL | Method A achieves lower LLOQ due to noise reduction. |
| Cost | High (Synthesis required) | Low (Off-the-shelf) | Method B is cheaper but riskier for regulatory submission. |
Senior Scientist Insight: The "Analog IS" approach often fails during incurred sample reanalysis (ISR). If a patient sample has high phospholipids that elute at the exact time of Bupivacaine but not Ropivacaine, the analyte signal is suppressed while the IS signal remains constant. This results in a falsely low calculated concentration. Bupivacaine-d9 suffers the same suppression as the analyte, maintaining the correct Area Ratio.
Linearity and Range Specifications
To cover both pharmacokinetic (PK) clearance and potential toxicity, the assay must demonstrate linearity over a broad dynamic range.
The Validated Range: 1.0 ng/mL to 2000 ng/mL[1]
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL.[1] Critical for defining the terminal elimination phase in PK studies.
-
Upper Limit of Quantification (ULOQ): 2000 ng/mL. Covers the threshold of CNS toxicity.
-
Linearity Model: Weighted linear regression (
) is required to balance the variance at the lower end of the curve.
Experimental Evidence of Linearity
When using Bupivacaine-d9, the calibration curve typically yields a correlation coefficient (
-
Slope Precision: The slope remains consistent across different lots of plasma (hemolyzed vs. lipemic) because the IS compensates for ionization efficiency changes.
-
Analog Failure Mode: With Ropivacaine, the slope often deviates in lipemic plasma, causing QC failures at the ULOQ.
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE provides a cleaner extract, reducing phospholipid buildup on the column and ensuring the longevity of the mass spectrometer source.
A. Materials
-
Internal Standard: Bupivacaine-d9 (Target concentration: 50 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
B. Sample Preparation Workflow
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Bupivacaine-d9 working solution. Vortex 10s.
-
Alkalinization: Add 100 µL of 0.5 M NaOH. (Crucial: Bupivacaine is a basic drug (
); high pH ensures it is uncharged and extractable into organic solvent). -
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (90:10).
-
Agitation: Mechanical shaker for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and pour off the organic supernatant into a clean tube.
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).
C. LC-MS/MS Conditions[1][3][4][5]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
mm, 2.6 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 mins.
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
Bupivacaine:
-
Bupivacaine-d9:
-
Visualizing the Mechanism: Why Deuterated Works
The following diagram illustrates the "Co-elution Advantage." In the LC-MS source, ionization competition occurs. Because d9 co-elutes, it "sees" the same competition as the analyte.
Figure 1: The Co-elution Workflow. Note how the Analyte and IS travel through the Ion Suppression Zone (ESI Source) simultaneously, allowing the IS to mathematically cancel out signal fluctuations.
Discussion: Ensuring Regulatory Compliance
According to the FDA Bioanalytical Method Validation Guidance (2018) , the accuracy of an assay must be within ±15% of the nominal concentration (±20% at LLOQ).
The "Matrix Factor" Test
To validate the superiority of the deuterated standard, perform the Matrix Factor (MF) test:
-
Calculate MF: Compare the peak area of Bupivacaine spiked into extracted plasma vs. clean solvent.
-
Result: Often < 1.0 (indicating suppression).
-
-
Calculate IS-Normalized MF: Divide the Analyte MF by the Internal Standard MF.
-
With Bupivacaine-d9: The result approaches 1.0 (e.g., 0.98), proving the IS compensated for the suppression.
-
With Ropivacaine: The result often deviates (e.g., 0.85 or 1.15), indicating the IS did not experience the same suppression as the analyte.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Koehler, A., et al. (2005).[1] "Simultaneous determination of bupivacaine, mepivacaine, prilocaine and ropivacaine in human serum by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 825(2), 293-300. (Demonstrates matrix effects in analog methods).
- Lanchote, V. L., et al. (2018). "Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 164, 507-515.
Sources
A Senior Application Scientist's Guide to the Validation of Bupivacaine-d9 for Use in Regulated Bioanalysis
This guide provides an in-depth technical comparison and validation workflow for the use of Bupivacaine-d9 as an internal standard in the regulated bioanalysis of Bupivacaine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and compliant bioanalytical methods.
The Imperative for a Robust Internal Standard in Bupivacaine Bioanalysis
Bupivacaine, a widely used local anesthetic, requires precise and accurate quantification in biological matrices for pharmacokinetic, toxicokinetic, and bioequivalence studies submitted to regulatory agencies like the FDA and EMA.[1][2] The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variations.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] Bupivacaine-d9, a deuterated analog of Bupivacaine, is designed for this purpose.[6][7] Its physicochemical properties are nearly identical to Bupivacaine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the MS source. This guide will delve into the validation process that rigorously tests and confirms the suitability of Bupivacaine-d9 for regulated bioanalysis.
The Regulatory Landscape: A Foundation of Trustworthiness
All bioanalytical method validation for regulatory submissions must adhere to the harmonized guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in their M10 guideline.[8][9][10][11][12] This guideline, adopted by both the FDA and EMA, ensures a unified approach to validating bioanalytical methods, fostering global acceptance of study data.[13][14][15][16][17] The validation process is a comprehensive evaluation of the method's performance, establishing its reliability for its intended purpose.
The core principle of this validation is to demonstrate that the analytical method is selective, sensitive, accurate, precise, and reproducible for the quantification of Bupivacaine in a specific biological matrix.
Experimental Validation Workflow for Bupivacaine with Bupivacaine-d9
The following sections detail the critical experiments required for the full validation of a bioanalytical method for Bupivacaine using Bupivacaine-d9 as the internal standard.
System Suitability: Ensuring Instrument Performance
Before any validation or sample analysis, the LC-MS/MS system's performance must be verified. This is typically achieved by injecting a standard solution of Bupivacaine and Bupivacaine-d9 to assess parameters like peak shape, retention time, and signal intensity. This initial check ensures the instrument is operating correctly before proceeding with more extensive experiments.
Method Selectivity and Specificity: Distinguishing the Analyte
Objective: To demonstrate that the method can unequivocally identify and differentiate Bupivacaine from endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma) from individual donors.
-
Analyze a blank matrix sample spiked with Bupivacaine at the Lower Limit of Quantification (LLOQ) and Bupivacaine-d9 at its working concentration.
-
Analyze a blank matrix sample spiked with potential co-administered drugs or known metabolites of Bupivacaine.
Acceptance Criteria:
-
The response in the blank samples at the retention time of Bupivacaine should be less than 20% of the LLOQ response.
-
The response in the blank samples at the retention time of Bupivacaine-d9 should be less than 5% of its response in the LLOQ sample.
Calibration Curve and Linearity: Defining the Quantitation Range
Objective: To establish the relationship between the concentration of Bupivacaine and the instrumental response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Bupivacaine. A typical range for Bupivacaine could be from 0.5 to 500 ng/mL.[18]
-
Add Bupivacaine-d9 at a constant concentration to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (Bupivacaine/Bupivacaine-d9) against the nominal concentration of Bupivacaine.
-
Perform a linear regression analysis (typically a weighted 1/x² regression).
Acceptance Criteria:
-
A minimum of six non-zero calibration standards should be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
| Parameter | Acceptance Criterion |
| Number of Standards | ≥ 6 (non-zero) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Standards | ±15% of nominal (±20% at LLOQ) |
| LLOQ Signal-to-Noise Ratio | ≥ 5 |
Accuracy and Precision: The Core of Reliability
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level within each run (intra-run) and across all runs (inter-run).
Acceptance Criteria:
-
Intra-run and Inter-run Precision: The %CV should not exceed 15% for all QC levels (20% for LLOQ).
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
| QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% Bias) | Inter-run Accuracy (% Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Matrix Effect and Recovery: Understanding Matrix Influence
Objective: To assess the impact of the biological matrix on the ionization of Bupivacaine and Bupivacaine-d9 and to determine the efficiency of the extraction process.
Protocol:
-
Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Neat solutions of Bupivacaine and Bupivacaine-d9 in the mobile phase.
-
Set B: Blank matrix extracts spiked with Bupivacaine and Bupivacaine-d9.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
-
Recovery:
-
Prepare two sets of samples:
-
Set B: Blank matrix extracts spiked with Bupivacaine and Bupivacaine-d9.
-
Set C: Blank matrix spiked with Bupivacaine and Bupivacaine-d9 before extraction.
-
-
Calculate the recovery by comparing the peak areas of Set C to Set B.
-
Acceptance Criteria:
-
The %CV of the matrix factor across different lots of the matrix should be ≤ 15%.
-
Recovery does not need to be 100%, but it should be consistent and reproducible. The use of a stable isotope-labeled internal standard like Bupivacaine-d9 is critical here, as it is expected to have a very similar recovery to the analyte, thus normalizing for extraction variability.[3][4]
Stability: Ensuring Analyte Integrity
Objective: To evaluate the stability of Bupivacaine in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specific duration.
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Visualizing the Validation Process
The following diagrams illustrate the logical flow of the bioanalytical method validation process.
Caption: A flowchart of the key stages in bioanalytical method validation.
Comparison with Alternatives: The Superiority of Bupivacaine-d9
While structural analogs can be used as internal standards, they often exhibit different chromatographic behavior, extraction recovery, and ionization efficiency compared to the analyte.[3][4] This can lead to inaccuracies, especially when significant matrix effects are present.
Bupivacaine-d9, being a stable isotope-labeled analog, offers significant advantages:
-
Co-elution: It has nearly identical retention time to Bupivacaine, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization: The deuteration has a minimal impact on the ionization efficiency, leading to a more consistent response ratio.
-
Comparable Extraction Recovery: Bupivacaine-d9's physicochemical properties are so similar to Bupivacaine that their recoveries during sample preparation are expected to be almost identical.[19]
These characteristics make Bupivacaine-d9 a more reliable choice for correcting variabilities throughout the analytical process, ultimately leading to more accurate and precise data, which is paramount for regulatory submissions.[5] While deuterium-labeled compounds can sometimes show slight differences in retention times, these are generally minor and do not detract from their overall superiority as internal standards.[3][20]
Caption: Comparison of Bupivacaine-d9 and structural analogs as internal standards.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring the integrity and reliability of the data submitted to regulatory authorities. Bupivacaine-d9 has demonstrated its suitability as a robust internal standard for the quantification of Bupivacaine in biological matrices. Its use, in conjunction with a rigorously validated LC-MS/MS method following the ICH M10 guideline, provides a high degree of confidence in the analytical results. By meticulously following the experimental protocols and acceptance criteria outlined in this guide, researchers can develop and validate a bioanalytical method for Bupivacaine that is both scientifically sound and regulatory compliant.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. (2024). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. (2022). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. (2011). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [Link]
-
Diaz, A. (1997). By Amanda Diaz 1997a(13): List the physicochemical characteristics of bupivacaine. Explain how these influence the pharmacodynamic effects at the site of administration. Primary Examination SAQs. [Link]
-
M10 : bioanalytical method validation and study sample analysis : guidance for industry. National Library of Medicine. (n.d.). [Link]
-
Bioanalytical method validation and study sample analysis m10. ICH. (2022). [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation emea. Slideshare. (n.d.). [Link]
-
Siddareddy, K., Reddy, M. A. U., Suresh, B., & Sreeramulu, J. (2018). Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS. Pharmaceutical Methods, 9(1), 1-8. [Link]
-
de Andrade, C. S., Zampar, F. T., de Oliveira, A. R., & Lanchote, V. L. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of pharmaceutical and biomedical analysis, 164, 439–445. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (n.d.). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. (2022). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. (2018). [Link]
-
Bupivacaine. PharmaCompass. (n.d.). [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
de Andrade, C. S., Zampar, F. T., de Oliveira, A. R., & Lanchote, V. L. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. ResearchGate. [Link]
-
Padda, M., & Tantry, T. P. (2023). Bupivacaine. In StatPearls. StatPearls Publishing. [Link]
-
Bupivacaine hydrochloride. PubChem. (n.d.). [Link]
-
Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS. ResearchGate. (n.d.). [Link]
-
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. (2022). [Link]
-
Zhang, Y., et al. (2025). Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk. Journal of Pharmaceutical and Biomedical Analysis, 247, 116223. [Link]
-
Bupivacaine-d9. Axios Research. (n.d.). [Link]
- CN108727214A - A kind of synthetic method of anesthetic bupivacaine impurity.
- CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
- CN105418489A - Synthesis method of bupivacaine.
-
Tedesco, E., et al. (2004). Rationalizing the structural properties of bupivacaine base--a local anesthetic--directly from powder X-ray diffraction data. Journal of pharmaceutical and biomedical analysis, 36(1), 93–99. [Link]
-
Af Ekenstam, B., et al. (1974). A comparison of the local anesthetic properties of bupivacaine and two new long-acting agents, HS 37 and etidocaine, in epidural analgesia. Acta anaesthesiologica Scandinavica, 18(4), 277–289. [Link]
Sources
- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Bupivacaine-d9 - CAS - 474668-57-0 | Axios Research [axios-research.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 18. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Handling of Bupivacaine-d9 Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bupivacaine-d9 Hydrochloride. As a potent compound, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Immediate Safety Concerns and First Aid
Bupivacaine-d9 Hydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Exposure can lead to serious health effects, including dizziness, convulsions, respiratory depression, and cardiovascular collapse.[4] Therefore, immediate and appropriate action in case of exposure is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water and soap.[1][2][4] Seek prompt medical attention.[1][2][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4][6] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][4][6] |
| Ingestion | Rinse the mouth with water.[1][5] Do not induce vomiting.[1][4][5] Seek immediate medical attention.[1][4][6] |
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective safety strategies prioritize eliminating hazards at their source. Personal Protective Equipment (PPE), while essential, is the last line of defense. The NIOSH Hierarchy of Controls provides a framework for implementing the most effective safety measures in descending order of preference.[7][8][9][10]
Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies from most to least effective.
Engineering Controls: Your Primary Barrier
Engineering controls are designed to isolate personnel from the chemical hazard.[8][10] When handling Bupivacaine-d9 Hydrochloride, especially in solid form where dust can be generated, the following are mandatory:
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[1][2]
-
Ventilated Enclosures: For procedures with a lower risk of aerosolization, a ventilated enclosure may be appropriate.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a comprehensive PPE strategy is crucial for safeguarding against accidental exposure.
| Protection Type | Specific PPE | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, which can be fatal.[1][2] |
| Body Protection | A dedicated lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | Protects against splashes and airborne particles.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or in case of a spill.[1][2] | Prevents inhalation of the highly toxic dust.[1][2] |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety glasses or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove eye protection.
-
Respirator: If worn, remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Handling and Storage
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][3][5]
-
Designated Areas: All work with Bupivacaine-d9 Hydrochloride should be conducted in a designated and clearly marked area.
-
Good Housekeeping: Maintain a clean and organized workspace. Clean work surfaces with a suitable detergent or solvent after use.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[1][3]
Storage:
-
Secure Storage: Store Bupivacaine-d9 Hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Restricted Access: The storage area should be locked and accessible only to authorized personnel.[2][3]
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear appropriate PPE, including a respirator, before attempting to clean the spill.[6]
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust.[4] For liquid spills, contain the spill with absorbent pads.[4]
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution.[1]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[1][2][4]
Disposal Plan
All waste containing Bupivacaine-d9 Hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.[4][6]
-
Licensed Disposal: Dispose of the hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
By implementing these comprehensive safety measures, you can confidently and safely handle Bupivacaine-d9 Hydrochloride in your research endeavors, ensuring the well-being of your team and the integrity of your work.
References
- Rally Inc. (2022, June 18).
- Pharma Source Direct. (2022, April 14).
- Pfizer. (2018, October 9).
- U.S.
- MedChemExpress. (2024, March 22). Bupivacaine hydrochloride-SDS.
- ECHEMI.
- TargetMol. (2026, January 1).
- Sigma-Aldrich. (2024, September 6).
- CAT 479 - Bupivacaine hydrochloride Assay Standard. (2022, November 24).
- Camber Pharmaceuticals.
- AstraZeneca Australia. (2014, December 18).
- Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls.
- Pii International. Managing Risks with Potent Pharmaceutical Products.
- Occupational Safety and Health Administration. Identifying Hazard Control Options: The Hierarchy of Controls.
- Siegfried Holding AG. (2023, November 10).
- Agno Pharmaceuticals.
- NES, Inc. NIOSH's Hierarchy of Controls.
- National Association of Safety Professionals. The Hierarchy of Controls.
- Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.
- GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
- Canadian Centre for Occupational Health and Safety. (2022, June 3). Hazard and Risk - Hierarchy of Controls.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. echemi.com [echemi.com]
- 6. rallyinc.com [rallyinc.com]
- 7. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. nes-ehs.com [nes-ehs.com]
- 10. naspweb.com [naspweb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
